molecular formula C13H20N2O3S B1671767 依托唑林 CAS No. 73-09-6

依托唑林

货号 B1671767
CAS 编号: 73-09-6
分子量: 284.38 g/mol
InChI 键: ZCKKHYXUQFTBIK-MDZDMXLPSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure Analysis

Etozoline has a molecular formula of C13H20N2O3S and a molar mass of 284.37 g/mol . It contains a total of 40 bonds, including 20 non-H bonds, 3 multiple bonds, 4 rotatable bonds, 3 double bonds, 1 five-membered ring, 1 six-membered ring, 1 ester (aliphatic), 1 tertiary amide (aliphatic), 1 tertiary amine (aliphatic), and 1 sulfide .


Physical And Chemical Properties Analysis

Etozoline is a small molecule with a weight average of 284.37 and a monoisotopic mass of 284.119463686 . Its chemical formula is C13H20N2O3S .

科学研究应用

依托唑林在高血压和肾衰竭中的应用

依托唑林已被确认为一种利尿剂和抗高血压药,特别有利于治疗动脉高血压。值得注意的是,它是一种两种对映异构体的外消旋混合物:一种作为袢利尿剂,另一种有助于血管松弛,使其成为肾衰竭高血压的潜在治疗方法 (Quarello 等,1987)

依托唑林的药理特性

依托唑林具有独特的化学结构,表现出有效的利尿和利尿作用,同时作用温和,毒性低。动物研究表明其显着的抗高血压作用,特别是在高血压大鼠的长期实验中,表明其在更广泛的药理应用中的潜力 (Herrmann 等,1977)

对人体的肾脏影响

依托唑林作为利尿剂的有效性,特别是在噻唑烷二酮组中,在其对肾功能的影响中很明显。通过微穿刺研究,其作用部位已确定在亨利氏袢的厚升支中,这对于理解其利尿机制至关重要 (Palla 等,1987)

对碳水化合物代谢的影响

对依托唑林对碳水化合物代谢影响的研究表明,在不同的测试期间没有显着差异。这表明对碳水化合物代谢没有显着影响,即使它会引起明显的利尿作用并改变体重和血清电解质 (Haslbeck 等,1979)

依托唑林和水、溶质消除

依托唑林因其新颖的利尿作用而受到关注,它增强了肾脏对水和钠、氯化物等溶质的消除。这一特性使其成为心脏和肾脏水肿以及高血压等疾病的有希望的治疗方法 (Scheitza,1977)

依托唑林在围绝经期高血压中的应用

一项针对轻度至中度高血压的围绝经期女性进行为期 12 个月的依托唑林治疗的研究显示,收缩压和舒张压均显着降低,且没有严重的副作用。这表明依托唑林作为抗高血压药对对药理学副作用敏感的患者是安全有效的 (Cellina 等,1990)

依托唑林与卡托普利联合治疗

一项比较依托唑林、卡托普利及其在原发性高血压患者中的联合用药的研究表明,与单一疗法相比,联合用药导致血压下降更为明显。此外,它中和了单独使用这些药物时观察到的某些生化变化,表明具有协同作用 (Battaglia 等,1990)

依托唑林的尿液排泄特性

依托唑林已被确定为一种与其他利尿剂不同的新型利尿剂,因为它具有更长的作用时间。其活性形式奥唑啉酮将药效延长至 24 小时以上,使其成为治疗高血压的重要选择 (Romano 等,1987)

急性降压和利尿作用

在一项将依托唑林与氯噻酮进行比较的研究中,依托唑林表现出相似的降压和利尿作用,但具有不同的血流动力学和代谢差异。这包括心率没有增加和尿钾排泄量较低,突出了其独特的特性 (Nami 等,1991)

依托唑林的血管扩张机制

依托唑林的血管扩张作用涉及抑制 Ca++ 进入平滑肌细胞,可能是由 K+ 通道开放介导的。这种机制是依托唑林独有的,表明其在治疗涉及动脉痉挛或高血压的疾病方面的潜力 (Dorigo 等,1990)

属性

IUPAC Name

ethyl (2E)-2-(3-methyl-4-oxo-5-piperidin-1-yl-1,3-thiazolidin-2-ylidene)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3S/c1-3-18-11(16)9-10-14(2)12(17)13(19-10)15-7-5-4-6-8-15/h9,13H,3-8H2,1-2H3/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCKKHYXUQFTBIK-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C1N(C(=O)C(S1)N2CCCCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/1\N(C(=O)C(S1)N2CCCCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Etozoline

CAS RN

73-09-6
Record name Etozoline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=310039
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Etozolin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.722
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Etozoline
Reactant of Route 2
Etozoline
Reactant of Route 3
Reactant of Route 3
Etozoline
Reactant of Route 4
Etozoline
Reactant of Route 5
Etozoline
Reactant of Route 6
Etozoline

Citations

For This Compound
269
Citations
P Dorigo, P Belluco, L Corradi, RM Gaion… - … et de thérapie, 1992 - europepmc.org
In isolated rings of guinea-pig aorta not responding to acetylcholine, the diuretic etozoline did not influence basal vascular tone but inhibited noradrenaline-and histamine-induced …
Number of citations: 5 europepmc.org
J Greven, O Heidenreich - Naunyn-Schmiedeberg's Archives of …, 1978 - Springer
… to 84% by etozoline. To explain these differences it may be argued that etozoline has to be … The slow onset of diuresis after iv injection of etozoline may be an argument in fovour of this …
Number of citations: 24 link.springer.com
P Dorigo, P Belluco, L Corradi, RM Gaion… - … et de thérapie, 1990 - europepmc.org
… that were highly sensitive to inhibition by etozoline. Analysis of the concentration-response … the antagonism by etozoline was of a competitive type. The pA2 value for etozoline was 5.01 …
Number of citations: 2 europepmc.org
L Burdick, R Mangiarotti, C Pini, A Fasoli - Minerva Medica, 1991 - europepmc.org
… heart failure III-IV NYHA class, were treated with etozoline (mean daily dose 666 mg) for 7 days. … In conclusion, etozoline is a safe and effective diuretic agent in the treatment of acute …
Number of citations: 2 europepmc.org
P Belluco, RM Gaion, I Maragno… - Pharmacological …, 1990 - europepmc.org
Etozoline and vascular spasm. - Abstract - Europe PMC … Etozoline and vascular spasm. …
Number of citations: 4 europepmc.org
A FILIPELLI, M Angrisani, C Matera… - Current therapeutic …, 1987 - pascal-francis.inist.fr
Experimental study with D-ozolinone and L-ozolinone metabolites of etozoline … Experimental study with D-ozolinone and L-ozolinone metabolites of etozoline …
Number of citations: 4 pascal-francis.inist.fr
AJ Reyes - Arzneimittel-forschung, 1988 - europepmc.org
… decays in SP and DP; the antihypertensive effects of etozoline (200 to 400 mg/d) and of … and indapamide but quicker than etozoline and hydrochlorothiazide. Torasemide and …
Number of citations: 14 europepmc.org
G Felix, G Otrzonsek, F Windsheimer… - Die Medizinische …, 1980 - europepmc.org
[Long-term antihypertensive therapy with Etozoline]. - Abstract - Europe PMC … [Long-term antihypertensive therapy with Etozoline]. …
Number of citations: 2 europepmc.org
P Belluco, RM Gaion, I Maragno, P Dorigo - European Journal of …, 1990 - Elsevier
Number of citations: 0
P Dorigo, RM Gaion, P Belluco… - Pharmacological …, 1988 - Academic Press
Number of citations: 0

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。